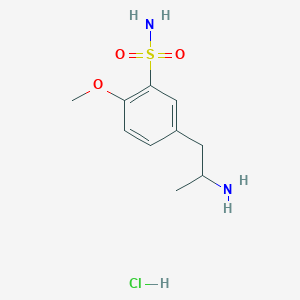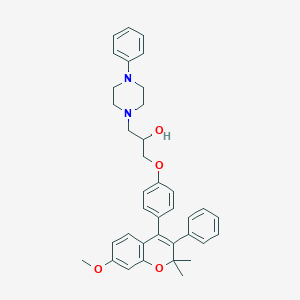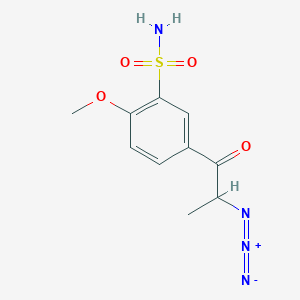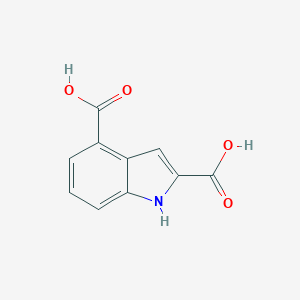
Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride, also known as SKF-38393, is a selective dopamine D1 receptor agonist. It has been widely used in scientific research as a tool to investigate the role of dopamine receptors in various physiological and pathological processes.
作用机制
Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride acts as a selective agonist of dopamine D1 receptors. It binds to and activates these receptors, leading to the activation of adenylate cyclase and the subsequent increase in intracellular cAMP levels. The increase in cAMP levels then triggers a cascade of downstream signaling events, ultimately leading to the physiological effects of Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride.
生化和生理效应
The activation of dopamine D1 receptors by Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride has been shown to have various biochemical and physiological effects. In the brain, it increases the release of dopamine and other neurotransmitters, leading to the stimulation of locomotor activity and the regulation of mood and motivation. In the kidney, it increases renal blood flow and glomerular filtration rate, leading to the regulation of blood pressure and renal function.
实验室实验的优点和局限性
Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride has several advantages as a tool for scientific research. It is a selective agonist of dopamine D1 receptors, which allows for the specific activation of these receptors without affecting other receptors. It is also relatively stable and easy to handle, making it a convenient tool for in vitro and in vivo experiments.
However, there are also some limitations to the use of Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride in lab experiments. It has a relatively short half-life, which means that its effects are transient and may require frequent administration. It also has a relatively low potency, which may limit its effectiveness in certain experimental settings.
未来方向
There are several future directions for the use of Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride in scientific research. One direction is to investigate the role of dopamine D1 receptors in the regulation of other physiological processes, such as immune function and metabolism. Another direction is to develop more potent and selective agonists of dopamine D1 receptors, which may have greater effectiveness in certain experimental settings. Finally, the use of Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride in combination with other drugs or treatments may provide new insights into the complex interactions between dopamine receptors and other signaling pathways.
合成方法
The synthesis of Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride involves several steps, including the condensation of 2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizine with N-methyl-ethylamine, followed by the reduction of the resulting imine with sodium borohydride. The dihydrochloride salt of Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride is obtained by treating the free base with hydrochloric acid.
科学研究应用
Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride has been extensively used in scientific research to study the function of dopamine D1 receptors. It has been shown to stimulate the activity of D1 receptors in various tissues, including the brain, kidney, and heart. The selective activation of D1 receptors by Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride has been used to investigate the role of these receptors in the regulation of blood pressure, renal function, and locomotor activity.
属性
CAS 编号 |
101418-34-2 |
|---|---|
产品名称 |
Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride |
分子式 |
C15H24Cl2N2 |
分子量 |
303.3 g/mol |
IUPAC 名称 |
N-ethyl-N-methyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-amine;dihydrochloride |
InChI |
InChI=1S/C15H22N2.2ClH/c1-3-16(2)14-10-12-6-4-8-17-9-5-7-13(11-14)15(12)17;;/h10-11H,3-9H2,1-2H3;2*1H |
InChI 键 |
MKDIWULKKHXFAT-UHFFFAOYSA-N |
SMILES |
CCN(C)C1=CC2=C3C(=C1)CCCN3CCC2.Cl.Cl |
规范 SMILES |
CCN(C)C1=CC2=C3C(=C1)CCCN3CCC2.Cl.Cl |
其他 CAS 编号 |
101418-34-2 |
同义词 |
N-Methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)ethylami ne dihydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



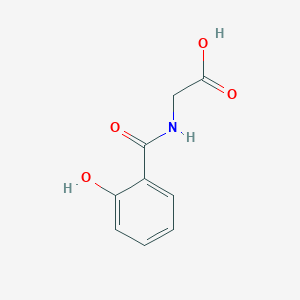
![6,22-Dihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),5(10),6,8-pentaene-4,11,17-trione](/img/structure/B18664.png)
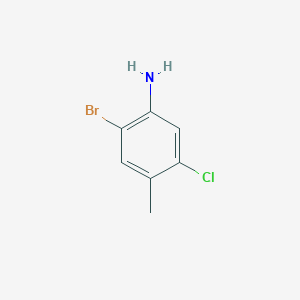
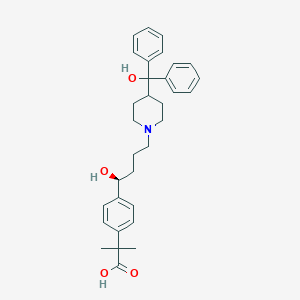

![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B18686.png)



